molecular formula C19H22N4O2 B2906712 4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde CAS No. 1281153-21-6

4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde

Cat. No.: B2906712
CAS No.: 1281153-21-6
M. Wt: 338.411
InChI Key: HZAONAHGRVWNPH-UHFFFAOYSA-N
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Description

4-[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde is a complex organic compound featuring a triazoloazepine ring fused with a pyrrolidine moiety, linked to a benzaldehyde group

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

It’s known that the compound undergoes certain reactions such as intermolecular cyclization and acylation , which might influence its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to influence the mitochondrial apoptotic pathway . This suggests that this compound might also have an impact on apoptosis or other cell death pathways.

Pharmacokinetics

Some predicted properties include a density of 15±01 g/cm³, a boiling point of 4849±550 °C at 760 mmHg, and a vapor pressure of 00±12 mmHg at 25°C . These properties might impact the compound’s bioavailability and pharmacokinetics.

Result of Action

Compounds with similar structures have been found to up-regulate bax and down-regulate bcl2, leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway . This suggests that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature regulation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzaldehyde group can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazoloazepine ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydroxide or acids like hydrochloric acid.

Major Products

    Oxidation: Formation of carboxylic acids from the benzaldehyde group.

    Reduction: Formation of alcohols from the carbonyl groups.

    Substitution: Formation of substituted triazoloazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The triazoloazepine ring system is known to interact with various biological targets, making it a valuable scaffold for drug discovery.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify the structure allows for the optimization of pharmacokinetic and pharmacodynamic properties.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde lies in its combination of the triazoloazepine ring with a pyrrolidine and benzaldehyde group. This specific structure provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-13-14-7-9-15(10-8-14)19(25)22-12-4-5-16(22)18-21-20-17-6-2-1-3-11-23(17)18/h7-10,13,16H,1-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAONAHGRVWNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3CCCN3C(=O)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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